molecular formula C18H26O B12745758 Hexamethylindanopyran, (4R,7R)- CAS No. 252332-96-0

Hexamethylindanopyran, (4R,7R)-

Cat. No.: B12745758
CAS No.: 252332-96-0
M. Wt: 258.4 g/mol
InChI Key: ONKNPOPIGWHAQC-RYUDHWBXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethylindanopyran, (4R,7R)- is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of a suitable precursor, followed by methylation and hydrogenation steps. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of Hexamethylindanopyran, (4R,7R)- is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product with the desired quality .

Chemical Reactions Analysis

Types of Reactions

Hexamethylindanopyran, (4R,7R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Hexamethylindanopyran, such as alcohols, ketones, and substituted aromatic compounds .

Scientific Research Applications

Hexamethylindanopyran, (4R,7R)- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polycyclic musks in various chemical reactions.

    Biology: Investigated for its potential effects on aquatic organisms and its bioaccumulation in the environment.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Widely used in the formulation of fragrances and as a fixative in perfumes

Mechanism of Action

The mechanism of action of Hexamethylindanopyran, (4R,7R)- involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. The molecular targets include olfactory receptor proteins, and the pathways involve G-protein coupled receptor (GPCR) signaling .

Comparison with Similar Compounds

Hexamethylindanopyran, (4R,7R)- is compared with other polycyclic musks such as:

    Tonalide: Known for its sweet, floral odor.

    Celestolide: Characterized by its woody, amber-like scent.

    Phantolide: Has a powdery, floral fragrance.

Uniqueness

Hexamethylindanopyran, (4R,7R)- stands out due to its strong, long-lasting musky odor and its stability in various formulations. It is also less prone to photodegradation compared to some other polycyclic musks .

Properties

CAS No.

252332-96-0

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

(4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene

InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1

InChI Key

ONKNPOPIGWHAQC-RYUDHWBXSA-N

Isomeric SMILES

C[C@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C

Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Origin of Product

United States

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